1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions involving piperidine and nitro-aromatic compounds have been studied, demonstrating the substitution of the nitro group with piperidine in benzene, resulting in dinitro- or nitro-piperidinobenzene products. These reactions exhibit second-order kinetics, suggesting an addition-elimination mechanism. This research contributes to understanding the reactivity of aromatic compounds, which may relate to the synthesis of complex molecules like the one (Pietra & Vitali, 1972).
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The literature review highlights the potential of 1,2,4-triazoles as biologically active substances, indicating the importance of chemical modeling for discovering new therapeutic agents. This suggests that compounds containing 1,2,4-triazole units, similar to the compound , could have significant pharmacological applications (Ohloblina, 2022).
Synthesis and Applications of Related Compounds
The synthesis and pharmacological applications of compounds structurally related to the specified chemical, such as omeprazole and its pharmaceutical impurities, have been reviewed. This includes novel methods for synthesizing proton pump inhibitors and evaluating their impurities, highlighting the compound's relevance in developing drugs for treating conditions like gastric acid-related diseases (Saini et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions, such as free radical reactions . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets .
Biochemical Pathways
For example, they can undergo reactions such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets and the downstream effects of these interactions .
Pharmacokinetics
The molecular weight of a similar compound, ethanone, 1- (3-chloro-4-methoxyphenyl)-, is 184620 , which can provide some insights into its pharmacokinetic properties. The molecular weight can affect the compound’s absorption and distribution in the body, as well as its metabolism and excretion .
Result of Action
It’s known that the actions of similar compounds can result in various molecular and cellular effects, such as changes in the structure of the compound, which can affect its interaction with its targets .
Action Environment
It’s known that various environmental factors, such as temperature, ph, and the presence of other molecules, can affect the action, efficacy, and stability of similar compounds .
Properties
IUPAC Name |
1-[2-[[4-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-19-8-7-17(13-18(19)24)28-21(15-5-3-2-4-6-15)25-26-23(28)33-14-20(29)27-11-9-16(10-12-27)22(30)31/h2-8,13,16H,9-12,14H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJIXYIUMZFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC(CC3)C(=O)O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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